molecular formula C25H22ClN5O4 B14115704 8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14115704
M. Wt: 491.9 g/mol
InChI Key: ICXNVFDTFUAUMS-UHFFFAOYSA-N
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Description

8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and imidazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyacetophenone: Shares a similar aromatic structure but lacks the imidazo[2,1-f]purine core.

    1-methyl-3-(3-oxobutan-2-yl)imidazole: Contains the imidazole ring but differs in the substitution pattern.

Uniqueness

8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of functional groups and the imidazo[2,1-f]purine core, which imparts specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C25H22ClN5O4

Molecular Weight

491.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H22ClN5O4/c1-14(15(2)32)30-23(33)21-22(28(3)25(30)34)27-24-29(21)13-19(16-8-6-5-7-9-16)31(24)17-10-11-20(35-4)18(26)12-17/h5-14H,1-4H3

InChI Key

ICXNVFDTFUAUMS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5)N(C1=O)C

Origin of Product

United States

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